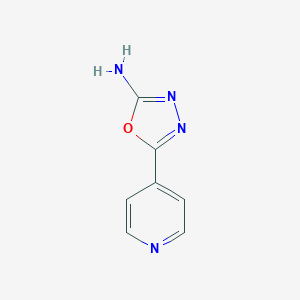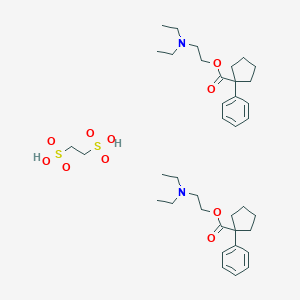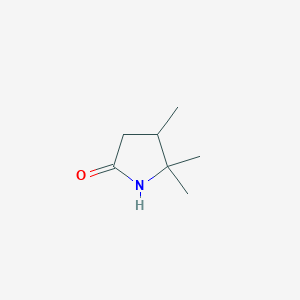
2-(1H-imidazol-1-yl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1H-imidazol-1-yl)pyridin-3-amine” is a chemical compound with the CAS Number: 156489-93-9 . It has a molecular weight of 160.18 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of compounds similar to “2-(1H-imidazol-1-yl)pyridin-3-amine” often involves reactions such as the Mizoroki–Heck reaction . This is followed by a two-step reduction process, fluorination with NFSI and NaH, and finally hydrolysis in 12 M HCl .Molecular Structure Analysis
The IUPAC name for “2-(1H-imidazol-1-yl)pyridin-3-amine” is 2-(1H-imidazol-1-yl)-3-pyridinylamine . The InChI code for this compound is 1S/C8H8N4/c9-7-2-1-3-11-8(7)12-5-4-10-6-12/h1-6H,9H2 .Physical And Chemical Properties Analysis
“2-(1H-imidazol-1-yl)pyridin-3-amine” is a powder that is stored at room temperature . It has a molecular weight of 160.18 .Aplicaciones Científicas De Investigación
-
Pharmaceutical Research
- Imidazole derivatives, including 2-(1H-imidazol-1-yl)pyridin-3-amine, have been studied for their broad range of chemical and biological properties . They have been found to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- The methods of application or experimental procedures vary widely depending on the specific biological activity being studied. Generally, these compounds are synthesized in a laboratory setting and then tested in vitro (in a controlled lab environment outside of a living organism) or in vivo (inside a living organism) for their biological activity .
- The results or outcomes obtained also vary widely. For example, certain imidazole derivatives have been found to exhibit strong antibacterial or antifungal activity, while others may exhibit anti-inflammatory or antitumor activity .
-
DNA Interaction Studies
- Some imidazole derivatives have been studied for their ability to interact with DNA . For example, one study found that a certain compound was able to bind to DNA grooves and exhibited peroxide-mediated DNA-cleavage properties .
- The methods of application or experimental procedures in these studies typically involve synthesizing the imidazole derivative, then testing its interaction with DNA using various biochemical and biophysical techniques .
- The results of these studies can provide valuable insights into the mechanisms of DNA interaction, which could potentially lead to the development of new drugs or therapies .
-
Chemical Synthesis
- Imidazole derivatives, including 2-(1H-imidazol-1-yl)pyridin-3-amine, are used in various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .
- The methods of application or experimental procedures in these studies typically involve synthesizing the imidazole derivative, then testing its interaction with other compounds using various chemical techniques .
- The results of these studies can provide valuable insights into the mechanisms of chemical reactions, which could potentially lead to the development of new synthetic methodologies .
-
DNA-Binding Studies
- Some imidazole derivatives have been studied for their ability to bind to DNA . For example, mixed ligand Cu (II) complexes have been prepared, and their DNA-binding properties have been proved by absorption spectroscopy, fluorescence spectroscopy, viscosity measurements, and thermal denaturation methods .
- The methods of application or experimental procedures in these studies typically involve synthesizing the imidazole derivative, then testing its interaction with DNA using various biochemical and biophysical techniques .
- The results of these studies can provide valuable insights into the mechanisms of DNA interaction, which could potentially lead to the development of new drugs or therapies .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-imidazol-1-ylpyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-2-1-3-11-8(7)12-5-4-10-6-12/h1-6H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUACNPJPNGVMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CN=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585541 |
Source


|
| Record name | 2-(1H-Imidazol-1-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-imidazol-1-yl)pyridin-3-amine | |
CAS RN |
156489-93-9 |
Source


|
| Record name | 2-(1H-Imidazol-1-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Fluorodibenz[b,e]oxepin-11(6H)-one](/img/structure/B175712.png)






